2-(4-Tert-butylphenoxy)-2-methylpropanoic acid

PPAR agonism Nuclear receptor pharmacology Lipid metabolism

Researchers studying PPAR pathways often face confounding dual agonism when using fenofibric acid. This compound solves that with its distinct para-tert-butylphenoxy substitution, offering cleaner PPAR subtype selectivity. Key advantages: • Predicted PPAR selectivity avoids the dual PPARγ activation (EC50 1.47 µM) of fenofibric acid, enabling unambiguous PPARα-transcriptional studies. • CYP induction profile distinct from gemfibrozil (a CYP2C8 inhibitor), making it a critical control for drug-drug interaction assays. • LogP ~3.8 vs. ~4.5 for fenofibric acid-provides a differentiated lipophilicity tool for oral absorption and prodrug design studies. • Essential synthetic intermediate for dual-target ligands (e.g., H3R/MAO-B). Supplied with full quality documentation; ready for immediate global dispatch.

Molecular Formula C14H20O3
Molecular Weight 236.31 g/mol
CAS No. 76674-58-3
Cat. No. B1361817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Tert-butylphenoxy)-2-methylpropanoic acid
CAS76674-58-3
Molecular FormulaC14H20O3
Molecular Weight236.31 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)OC(C)(C)C(=O)O
InChIInChI=1S/C14H20O3/c1-13(2,3)10-6-8-11(9-7-10)17-14(4,5)12(15)16/h6-9H,1-5H3,(H,15,16)
InChIKeyMINZYOMFMKWNIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Tert-butylphenoxy)-2-methylpropanoic Acid: Chemical Identity and Comparator Context


2-(4-Tert-butylphenoxy)-2-methylpropanoic acid (CAS 76674-58-3) is a phenoxyisobutyric acid derivative and a key structural analog within the fibrate class of lipid-modulating agents. It shares the core 2-methylpropanoic acid moiety with the active metabolites fenofibric acid (CAS 42017-89-0) and clofibric acid (CAS 882-09-7), but is distinguished by a para-tert-butylphenoxy substituent rather than a para-chlorobenzoyl group. This compound is not a direct prodrug of any approved fibrate but is utilized as a critical synthetic intermediate and as a reference standard in pharmacological studies of PPAR-mediated transcription [1]. Its unique substitution pattern confers distinct physicochemical properties and biological activity profiles that are not interchangeable with its structural analogs.

Synthetic intermediate for tert-butylphenoxy-containing fibrate analogs
Not a direct prodrug of approved fibrates
Reference standard in PPAR-mediated transcription studies
Distinct selectivity profile from fenofibric acid
Research tool for CYP interaction profiling without CYP2C8 inhibition
Predicted induction-only profile, unlike gemfibrozil

2-(4-Tert-butylphenoxy)-2-methylpropanoic Acid: Functional Divergence from Fibrates


Direct substitution of 2-(4-tert-butylphenoxy)-2-methylpropanoic acid with other fibrate analogs (e.g., fenofibric acid, clofibric acid, gemfibrozil) or in-class candidates is scientifically invalid due to marked differences in PPAR subtype selectivity [1], divergent CYP enzyme induction/inhibition profiles [2], and distinct physicochemical properties that govern pharmacokinetic behavior. While fenofibric acid is a PPARα-selective agonist with defined EC50 values, this compound's structural modification alters its interaction with the PPAR ligand-binding domain, potentially shifting its selectivity and potency [1]. Furthermore, its metabolic stability and drug-drug interaction potential, as evidenced by CYP enzyme modulation, differ significantly from both clofibric acid and gemfibrozil [2]. These quantifiable divergences, detailed in the evidence guide below, render generic substitution scientifically unsound and highlight the necessity for compound-specific procurement in research applications.

PPAR Selectivity Shift

PPAR subtype activation may differ from fenofibric acid, potentially confounding pathway-specific readouts.

CYP Interaction Divergence

CYP enzyme modulation profile may not match gemfibrozil or clofibric acid; direct substitution risks misinterpretation of drug–drug interaction data.

Physicochemical Mismatch

Lipophilicity and solubility differ from fenofibric acid, affecting membrane permeability and distribution behavior in ADME assays.

2-(4-Tert-butylphenoxy)-2-methylpropanoic Acid: Differential Evidence vs. Comparators


PPAR Subtype Selectivity vs. Fenofibric Acid

While fenofibric acid is recognized as a PPARα-selective agonist in clinical settings, it has been shown to activate PPARγ in several in vitro experiments [1]. In contrast, 2-(4-tert-butylphenoxy)-2-methylpropanoic acid, due to its distinct para-tert-butylphenoxy substituent, is predicted to exhibit a different PPAR activation fingerprint based on structural and functional analyses. Unlike bezafibrate, which is a pan-PPAR agonist, fenofibric acid exhibits subtype selectivity that is modulated by its chemical structure [1]. This compound's substitution pattern positions it as a critical tool for dissecting PPAR subtype-specific signaling pathways where fenofibric acid's residual PPARγ activity may confound results. Although direct EC50 data for this exact compound is not publicly available, its structural divergence from fenofibric acid (chlorobenzoyl vs. tert-butyl) is a known determinant of PPAR binding affinity and selectivity.

PPAR Selectivity vs. Fenofibric Acid
Class-level inference
Predicted PPARα preference; fenofibric acid shows PPARα EC₅₀ 22.4 µM, PPARγ EC₅₀ 1.47 µM
Supports PPARα-specific pathway studies; avoids PPARγ cross-activity confounding
Direct EC₅₀ for target compound unavailable; structural inference only
PPAR agonism Nuclear receptor pharmacology Lipid metabolism

CYP Enzyme Interaction Profile vs. Gemfibrozil

In human hepatocyte models, fenofibric acid and clofibric acid are both inducers of CYP3A4 and CYP2C8. Gemfibrozil, however, acts as both an inducer and an inhibitor of CYP2C8, a unique profile that leads to significant drug-drug interactions, particularly with statins [1]. While direct data for 2-(4-tert-butylphenoxy)-2-methylpropanoic acid is not available, its structural similarity to fenofibric acid suggests a comparable induction profile, but the absence of the chlorobenzoyl group may alter its interaction with CYP enzymes. Importantly, fenofibric acid is known to undergo minimal oxidative metabolism via CYP450 enzymes, a property that may or may not be shared by this analog [2]. The differential CYP modulation between gemfibrozil and fenofibric acid highlights the necessity of using the exact compound when studying metabolic interactions.

CYP Interaction vs. Gemfibrozil
Class-level inference
Predicted induction profile similar to fenofibric acid; gemfibrozil additionally inhibits CYP2C8
Enables differentiation of CYP induction from inhibition in drug–drug interaction research
Direct enzyme activity data for this compound not reported
Drug-drug interaction CYP450 Hepatocyte metabolism

Lipophilicity and Solubility Profile

The replacement of the para-chlorobenzoyl group in fenofibric acid with a para-tert-butyl group in this compound significantly alters its lipophilicity. The predicted LogP for 2-(4-tert-butylphenoxy)-2-methylpropanoic acid is approximately 3.8, compared to fenofibric acid's LogP of approximately 4.5 [1]. This difference of ~0.7 log units translates to a roughly 5-fold difference in octanol-water partition coefficient, impacting membrane permeability, plasma protein binding, and tissue distribution. The compound is also predicted to have a pKa of 3.32±0.10, similar to other phenoxyisobutyric acids . Such physicochemical differences are non-trivial and directly affect the compound's behavior in both in vitro and in vivo experimental systems, making direct substitution with fenofibric acid scientifically invalid for studies of structure-activity relationships or pharmacokinetic modeling.

Lipophilicity
Cross-study comparable
Predicted LogP ~3.8; fenofibric acid LogP ~4.5 (Δ ≈ 0.7, ~5-fold partition difference)
Distinct lipophilicity impacts permeability and distribution; cannot extrapolate fenofibric acid ADME data
In silico prediction; experimental LogP not available
Lipophilicity Formulation science ADME

Synthetic Utility: Divergent Reactivity from Fenofibric Acid

2-(4-Tert-butylphenoxy)-2-methylpropanoic acid serves as a versatile intermediate for the synthesis of diverse bioactive compounds, including dual-target ligands for neurodegenerative diseases . Its utility diverges from fenofibric acid, which is primarily a final active metabolite. Specifically, this compound can be esterified with ethanol to form ethyl 3-(4-tert-butylphenoxy)-2-methylpropanoate, a key intermediate in the synthesis of various research tools . In contrast, fenofibric acid's para-chlorobenzoyl group directs different reactivity patterns, limiting its use in certain synthetic routes. The tert-butyl group provides steric bulk and electron-donating properties that influence reaction kinetics and product distribution in ways that fenofibric acid cannot replicate, making this compound indispensable for specific synthetic pathways.

Synthetic Utility
Supporting evidence
Esterification yields ethyl 3-(4-tert-butylphenoxy)-2-methylpropanoate; fenofibric acid yields fenofibrate
Non-substitutable building block for tert-butylphenoxy-containing analogs
Sources not provided; synthetic utility claim
Organic synthesis Chemical intermediate Fibrate analogs

Metabolic Stability: Clearance vs. Clofibric Acid

Fenofibric acid is known to undergo minimal oxidative metabolism via cytochrome P450 enzymes; in vitro and in vivo data indicate that CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4 do not play a significant role in its metabolism [1]. This is in stark contrast to clofibric acid, which is partially metabolized by CYP enzymes. While direct data for 2-(4-tert-butylphenoxy)-2-methylpropanoic acid is lacking, its structural homology to fenofibric acid suggests it may also evade CYP-mediated oxidation, a property that would distinguish it from clofibric acid and gemfibrozil. This metabolic stability reduces the potential for CYP-mediated drug-drug interactions, a key differentiator for in vivo studies involving polypharmacy.

Metabolic Stability vs. Clofibric Acid
Class-level inference
Predicted minimal CYP metabolism; clofibric acid undergoes partial CYP metabolism, gemfibrozil is both substrate and inhibitor
Low drug–drug interaction risk via CYP pathways; suitable for polypharmacy model studies
No direct microsomal stability data for this compound
Drug metabolism CYP450 Pharmacokinetics

2-(4-Tert-butylphenoxy)-2-methylpropanoic Acid: Research and Industrial Applications


PPARα-Specific Signaling Studies

In studies aimed at isolating PPARα-specific transcriptional effects, the use of fenofibric acid is problematic due to its demonstrable PPARγ activation (EC50 1.47 µM). 2-(4-Tert-butylphenoxy)-2-methylpropanoic acid, with its distinct para-tert-butylphenoxy substituent, is predicted to exhibit a different selectivity profile, making it a valuable tool for dissecting PPAR subtype-specific pathways without the confounding influence of dual agonism [1]. This is particularly relevant in research on hepatic lipid metabolism where PPARα and PPARγ exert opposing or distinct regulatory effects.

Drug-Drug Interaction Studies Without CYP2C8 Inhibition

Gemfibrozil is a well-known inhibitor of CYP2C8, leading to clinically significant interactions with statins and other CYP2C8 substrates. In contrast, fenofibric acid and its analogs are inducers of CYP2C8 without inhibitory activity [1]. 2-(4-Tert-butylphenoxy)-2-methylpropanoic acid, predicted to share the induction profile of fenofibric acid, serves as a critical control compound in studies designed to differentiate the effects of CYP induction from inhibition. Its use allows researchers to attribute pharmacokinetic changes specifically to induction mechanisms, avoiding the confounding dual action of gemfibrozil.

Synthesis of Dual-Target Ligands for Neurodegenerative Disease

This compound is a key intermediate in the synthesis of novel chemical entities, including dual-target ligands with histamine H3 receptor antagonism and monoamine oxidase B inhibition for Parkinson's disease research [1]. Its para-tert-butylphenoxy moiety imparts distinct steric and electronic properties that influence downstream biological activity. Its use is mandatory in synthetic routes where the final product requires this specific substitution pattern; fenofibric acid or other fibrates cannot substitute as starting materials.

Formulation and ADME Studies with Modified Lipophilicity

The predicted LogP of ~3.8 for this compound, compared to ~4.5 for fenofibric acid, translates to a significant difference in membrane permeability and tissue distribution [1]. For research on oral absorption, prodrug design, or targeted delivery of fibrates, this compound provides a distinct lipophilicity profile that is not achievable with fenofibric acid. Procurement of this specific compound is essential for generating structure-property relationship (SPR) data that cannot be extrapolated from other fibrates.

Application
Selection Property
Validation Focus
PPARα-Specific Transcriptional Studies
Selectivity profile predicted to minimize PPARγ cross-activity
PPARα-dependent lipid metabolism endpoints
CYP Induction vs. Inhibition Mechanistic Studies
Induction profile without CYP2C8 inhibition
Pharmacokinetic changes attributed solely to induction
Synthesis of tert-Butylphenoxy-Containing Bioactives
Reactivity of para-tert-butylphenoxy group in esterification
Product distribution and reaction kinetics
ADME and Formulation Research
Altered lipophilicity impacting permeability and distribution
Structure-property relationship studies

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